5-Isopropyl-2-methylphenyl decanoate
Description
Contextualization within Ester Chemistry and Monoterpenoid Derivatives
5-Isopropyl-2-methylphenyl decanoate (B1226879) is classified as an ester, a class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. nagwa.com Esters are characterized by a carbonyl group adjacent to an ether linkage and are prevalent in nature, often responsible for the distinct fragrances of fruits and flowers. libretexts.org The general structure of an ester is RCOOR', where the parent carboxylic acid's hydroxyl group is replaced by an –OR' group from an alcohol. libretexts.org
This particular compound is also a derivative of a monoterpenoid. Monoterpenoids are a class of terpenes that consist of two isoprene units. nih.gov The precursor to 5-Isopropyl-2-methylphenyl decanoate is carvacrol (B1668589) (also known as 5-Isopropyl-2-methylphenol), a phenolic monoterpenoid found in the essential oils of plants like oregano and thyme. mdpi.commdpi.com The synthesis of this compound involves the esterification of the phenolic hydroxyl group of carvacrol with decanoic acid, a ten-carbon saturated fatty acid. This reaction transforms the phenolic carvacrol into a more lipophilic ester.
Significance of Phenolic Esters in Academic Chemical and Biological Research
Phenolic esters, which include aryl decanoates, are a significant area of study in both chemistry and biology. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known for a wide range of biological activities, including antioxidant and antimicrobial properties. eurekaselect.comresearchgate.net The esterification of these phenols is a common strategy to modify their physical and chemical properties. nih.gov
Chemical modifications, such as converting natural phenols into esters, can potentially enhance their biological activity. mdpi.com This derivatization can alter properties like solubility, stability, and bioavailability, making the resulting compounds subjects of interest for various applications. nih.govnih.gov Research into phenolic esters explores their potential as antimicrobial agents, antioxidants, and anti-inflammatory compounds, among other therapeutic applications. mdpi.comeurekaselect.com The study of these esters contributes to a more rational design of bioactive compounds. bohrium.com
Structural Overview of this compound within the Carvacryl Ester Class
This compound belongs to the carvacryl ester class. The core of this class is the carvacrol molecule (5-isopropyl-2-methylphenol), which provides the aryl group. The defining feature of a carvacryl ester is the ester linkage at the phenolic oxygen of the carvacrol scaffold.
The structure consists of:
A Phenyl Ring: A benzene (B151609) ring substituted with a methyl group and an isopropyl group.
An Ester Group: A -COO- functional group.
A Decanoate Chain: A ten-carbon acyl chain derived from decanoic acid.
The IUPAC name for this compound is (2-methyl-5-propan-2-ylphenyl) decanoate. The synthesis of carvacryl esters is typically achieved by reacting carvacrol with a corresponding acyl chloride or anhydride (B1165640). researchgate.netnih.gov This straightforward chemical modification allows for the creation of a library of carvacryl esters with varying acyl chain lengths, enabling systematic studies of structure-activity relationships. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H14O | sigmaaldrich.com |
| Molecular Weight | 150.22 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Melting Point | 3 °C | sigmaaldrich.com |
| Density | 0.98 g/cm³ at 20 °C | sigmaaldrich.com |
| Solubility in Water | 1.25 g/L | sigmaaldrich.com |
Research Rationale and Current Gaps in the Understanding of this compound
The primary rationale for researching this compound and other long-chain carvacryl esters stems from the desire to enhance the biological properties of the parent molecule, carvacrol. researchgate.net Carvacrol itself exhibits potent antimicrobial and antioxidant activities. mdpi.com However, its practical application can be limited by factors such as volatility and strong odor. Esterification is a strategy to overcome these limitations and potentially improve its activity profile. researchgate.net
Research has shown that carvacrol esters can exhibit significant biological activities, sometimes comparable to or better than carvacrol itself. researchgate.net For instance, studies on various carvacryl esters have demonstrated notable antifungal and antibacterial activities. researchgate.netresearchgate.net
Despite this, there are significant gaps in the scientific literature regarding this compound specifically. While research has been conducted on a series of carvacryl esters, there is a scarcity of data on esters with acid components higher than nine carbons (C9). researchgate.net A comprehensive study focusing on the synthesis and bioactivity of 25 different carvacryl esters noted that 10 of these, likely including the decanoate version, were reported for the first time. researchgate.net
Current gaps include:
Detailed Biological Profiling: While general antimicrobial activity for the class is noted, specific data on the efficacy of this compound against a wide range of microbial strains is limited.
Physicochemical Characterization: Comprehensive experimental data on properties like melting point, boiling point, and spectral characteristics for this compound are not widely published.
Structure-Activity Relationship: The precise contribution of the ten-carbon decanoate chain to the compound's biological activity, in comparison to shorter or longer chain esters, requires further systematic investigation. researchgate.net
In Silico Studies: While some research has implemented in silico calculations for physicochemical and pharmacokinetic properties of carvacryl esters, more detailed modeling specific to the decanoate ester could provide valuable insights for future research. researchgate.net
Further investigation is needed to fully characterize this compound and understand its potential within the broader landscape of bioactive phenolic esters.
| Finding | Observation | Reference |
|---|---|---|
| Antifungal Activity | Synthesized carvacryl esters showed activity on Aspergillus niger and Candida albicans comparable to carvacrol. | researchgate.net |
| Antibacterial Potency | Overall, carvacrol esters exhibited better antibacterial potency and efficacy than carvacrol ethers. | researchgate.net |
| Larvicidal Activity | Carvacryl esters, including the acetate (B1210297) and hexanoate, showed reduced larvicidal activity against Aedes aegypti compared to carvacrol itself. | scielo.br |
| Structure-Activity Relationship | The presence of a free hydroxyl group in carvacrol is considered essential for its antimicrobial activity; esterification alters this. | bohrium.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) decanoate |
InChI |
InChI=1S/C20H32O2/c1-5-6-7-8-9-10-11-12-20(21)22-19-15-18(16(2)3)14-13-17(19)4/h13-16H,5-12H2,1-4H3 |
InChI Key |
OIZQAKWZQVVKOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=C(C=CC(=C1)C(C)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isopropyl 2 Methylphenyl Decanoate
Chemical Synthesis Routes for Aryl Decanoates
The formation of an ester bond between a phenol (B47542) and a carboxylic acid is a fundamental transformation in organic chemistry. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols, direct esterification is often challenging, necessitating the use of more reactive acylating agents or activating catalysts. arkat-usa.orglibretexts.org
Direct Esterification Techniques
Direct esterification involves the reaction of a phenol with a carboxylic acid, typically in the presence of a strong acid catalyst to facilitate the removal of water and drive the equilibrium towards the product. However, the reaction between phenols and carboxylic acids is generally slow and requires forcing conditions. libretexts.org
One approach to enhance the reactivity is through the in-situ activation of the carboxylic acid. Reagents such as phosphonitrilic chloride (PNT) in the presence of a base like N-methyl morpholine (B109124) (NMM) can be used to activate the carboxylic acid, which then readily reacts with the phenol under mild conditions. iajpr.com This method has been applied to a variety of substituted phenols and both aromatic and aliphatic carboxylic acids, with electron-withdrawing groups on either reactant generally leading to faster reactions and higher yields. iajpr.com Another strategy involves the use of pivalic anhydride (B1165640) as an activating agent in conjunction with a sodium thiosulfate (B1220275) catalyst to form phenolic esters from carboxylic acids and electron-rich phenols. arkat-usa.org
Strong acid catalysts, such as sulfuric acid, can also be employed to promote the direct esterification of alkylphenols. This process often involves heating the mixture at elevated temperatures and removing the water formed during the reaction, for example, through azeotropic distillation with a solvent like toluene. google.com
Table 1: Examples of Direct Esterification of Phenols
| Phenol Reactant | Carboxylic Acid Reactant | Catalyst/Activating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted Phenols | Aromatic/Aliphatic Acids | Phosphonitrilic chloride, N-Methyl Morpholine | Dichloromethane (B109758) | 0-5 °C to Room Temp. | Excellent | iajpr.com |
| t-Octylphenol | Acetic Acid | Sulfuric Acid | Toluene | Reflux | 74% | google.com |
| Electron-rich Phenols | Carboxylic Acids | Pivalic Anhydride, Sodium Thiosulfate | Not specified | Not specified | Good | arkat-usa.org |
Acyl Halide-Mediated Esterification (e.g., using decanoyl chloride)
A more common and generally more efficient method for synthesizing phenolic esters involves the use of acyl halides, such as decanoyl chloride. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing the reaction to proceed under milder conditions. libretexts.org
The reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic amine like pyridine (B92270) or triethylamine (B128534). ajchem-a.comresearchgate.net The base serves to neutralize the hydrogen chloride byproduct and can also deprotonate the phenol to form the more nucleophilic phenoxide ion, which reacts more rapidly with the acyl chloride. libretexts.org For instance, polymer-supported carvacrol (B1668589) anion has been reacted with various acid chlorides in solvents like acetone, resulting in excellent yields and simplified product isolation. researchgate.net The reaction times are often very short, sometimes completing within minutes at room temperature. researchgate.net
Table 2: Acyl Halide-Mediated Esterification of Phenols
| Phenol Reactant | Acyl Chloride | Base/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol | Benzoyl Chloride | 5% NaOH | Water | Ice Bath, 1.5 h | Good | ajchem-a.com |
| Polymer-supported Carvacrol Anion | Various Acid Chlorides | Amberlite IRA 400 | Acetone | Room Temp., 10-20 min | Excellent | researchgate.net |
| Phenol | Benzoyl Chloride | NaOH | Water | Shaking, ~15 min | Not specified | libretexts.org |
Anhydride-Mediated Esterification
Carboxylic acid anhydrides, such as decanoic anhydride, are another class of reactive acylating agents used for the synthesis of phenolic esters. While generally less reactive than acyl chlorides, they are effective and their reactions are often slower and more controllable. libretexts.org The reaction can be catalyzed by either acids or bases. google.com
Strong acid catalysts can be used to promote the reaction between a phenol and a carboxylic acid anhydride at elevated temperatures. google.com Alternatively, the reaction can be performed under basic conditions. For example, reacting the phenol with sodium hydroxide first generates the more reactive phenoxide ion, which can then be treated with the anhydride. libretexts.org The use of mixed anhydrides, for instance, by reacting a carboxylic acid with acetic anhydride, can also be an effective method for the esterification of phenols. researchgate.net This approach can sometimes reduce the formation of byproducts. researchgate.net
Table 3: Anhydride-Mediated Esterification of Phenols
| Phenol Reactant | Anhydride | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol | Acetic Anhydride | Strong Acid | Not specified | Elevated Temp. | Not specified | google.com |
| Phenols | Formic Acid/Acetic Anhydride Mixture | None | Benzene (B151609), CCl4 | Room Temp. | High | researchgate.net |
| Phenol | Ethanoic Anhydride | NaOH (optional) | Not specified | Warming | Not specified | libretexts.org |
Enzymatic Esterification Approaches
Enzymatic synthesis, particularly using lipases, presents a green and highly selective alternative to chemical methods for producing phenolic esters. These biocatalytic reactions are performed under mild conditions, which helps to prevent the degradation of sensitive compounds and reduces the formation of byproducts. mdpi.com
Lipase-Catalyzed Synthesis of Phenolic Esters
Lipases are enzymes that can efficiently catalyze esterification reactions in environments with low water activity. mdpi.com The synthesis of phenolic esters, such as thymol (B1683141) octanoate (B1194180) (an analogue of carvacrol decanoate), has been successfully demonstrated using lipases in solvent-free systems or in organic solvents. researchgate.net
Among various lipases, Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), has been shown to be particularly effective for the esterification of phenols. mdpi.com The enzymatic process involves the reaction of the phenol with a carboxylic acid. The selectivity of the enzyme often leads to high conversion rates and pure products. For example, in the synthesis of thiamphenicol (B1682257) esters, CALB in acetonitrile (B52724) at 20°C resulted in conversions greater than 99% and isolated yields between 94% and 98%. mdpi.com
Optimization of Biocatalytic Reaction Conditions
The efficiency of lipase-catalyzed esterification is influenced by several parameters, and their optimization is crucial for maximizing the yield and reaction rate. Key factors include temperature, substrate molar ratio, enzyme loading, and reaction time.
Temperature: The optimal temperature for lipase activity is a balance between reaction rate and enzyme stability. For instance, in the synthesis of fatty hydroxamic acids, the optimal temperature was found to be 40°C, with a decrease in product formation observed at higher temperatures due to potential enzyme denaturation. researchgate.net
Substrate Molar Ratio: The ratio of the alcohol (phenol) to the acyl donor (carboxylic acid) can significantly affect the reaction equilibrium. An excess of one reactant can be used to drive the reaction forward. researchgate.net
Enzyme Loading: The amount of enzyme used impacts the reaction rate. An optimal enzyme loading exists beyond which the increase in reaction rate may not be significant or cost-effective. For example, an optimal enzyme amount of 1.5% of the substrate mass has been noted in some studies. researchgate.net
Reaction Time: The reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved. Optimization of reaction time is important for process efficiency. For example, the synthesis of cetyl octanoate in supercritical carbon dioxide was optimized to a reaction time of approximately 7.4 hours. researchgate.net
Response surface methodology (RSM) is a common statistical tool used to model and optimize these multiple variables simultaneously to find the ideal conditions for the enzymatic synthesis. researchgate.net
Table 4: Parameters for Optimization in Lipase-Catalyzed Esterification
| Parameter | Typical Range/Value | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | 30 - 65 °C | Affects reaction rate and enzyme stability | researchgate.netresearchgate.netnih.gov |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:8 | Shifts equilibrium to favor product formation | researchgate.netnih.gov |
| Enzyme Loading | 5 - 15% (w/w of substrate) | Increases reaction rate up to a saturation point | researchgate.netresearchgate.net |
| Reaction Time | 3 - 25 hours | Determines the extent of conversion | mdpi.comresearchgate.netresearchgate.net |
| Solvent | Solvent-free or Organic Solvents (e.g., MeCN, Toluene) | Affects substrate solubility and enzyme activity | mdpi.comnih.gov |
Reaction Mechanism Elucidation in 5-Isopropyl-2-methylphenyl Decanoate (B1226879) Synthesis
The synthesis of 5-Isopropyl-2-methylphenyl decanoate, also known as thymyl decanoate, is primarily achieved through esterification, a reaction between thymol (5-isopropyl-2-methylphenol) and decanoic acid or its derivatives. The mechanism of this transformation can proceed via chemical or enzymatic pathways.
Chemical Synthesis Mechanism (Fischer-Speier Esterification)
The most common chemical route is the Fischer-Speier esterification, which involves reacting thymol with decanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.comnumberanalytics.com The reaction is reversible and typically follows second-order kinetics. mdpi.com
The mechanism proceeds through several key steps:
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of decanoic acid, enhancing the electrophilicity of the carbonyl carbon. mdpi.com
Nucleophilic Attack: The phenolic hydroxyl group of thymol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the thymol hydroxyl group) to one of the hydroxyl groups of the intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is crucial for driving the reaction forward. The removal of water from the reaction mixture shifts the equilibrium toward the product side. mdpi.comscilit.com
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.
Alternatively, synthesis can be performed using more reactive decanoic acid derivatives like acid chlorides (decanoyl chloride) or anhydrides. mdpi.comresearchgate.net When using an acid chloride with thymol, a base like triethylamine (Et₃N) is often used as a catalyst in a solvent like dichloromethane (CH₂Cl₂). unimi.it The base neutralizes the HCl produced, driving the reaction to completion.
Enzymatic Synthesis Mechanism
Enzymatic esterification offers a green alternative, utilizing lipases as biocatalysts under milder conditions. mdpi.com Lipase B from Candida antarctica (CALB), often in an immobilized form like Novozym 435, has shown high activity in the esterification of thymol with fatty acids. mdpi.comdntb.gov.uaresearchgate.net
The catalytic mechanism for lipase-catalyzed esterification involves a two-step process known as a ping-pong bi-bi mechanism:
Acylation (Formation of Acyl-Enzyme Intermediate): Decanoic acid enters the active site of the lipase. A key serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex.
Deacylation (Ester Formation): Thymol, the alcohol substrate, then enters the active site. Its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the ester product (this compound) and regenerate the free enzyme, ready for another catalytic cycle. mdpi.com
Scalability and Process Intensification Studies for Ester Production
Scaling up the production of esters like this compound from the laboratory to an industrial scale presents several challenges, including reaction equilibrium limitations, energy-intensive separation processes, and catalyst reusability. mdpi.comnumberanalytics.com Process intensification strategies aim to overcome these hurdles by developing more efficient, cost-effective, and sustainable manufacturing processes. researchgate.netresearchgate.net
Key strategies for the process intensification of ester production include:
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems offers superior control over reaction parameters such as temperature and pressure, leading to improved efficiency and safety. numberanalytics.comresearchgate.net These reactors are particularly well-suited for fast reactions. researchgate.net
Reactive Distillation (RD): This innovative hybrid process combines chemical reaction and distillation in a single unit. researchgate.net For esterification, the continuous removal of the water byproduct via distillation shifts the reaction equilibrium towards the product side, significantly increasing conversion. scilit.comresearchgate.net This method has been successfully applied to the production of various esters. researchgate.net
Membrane-Integrated Reactors: The integration of membranes, particularly through pervaporation, is a highly effective method for in-situ removal of water during esterification. mdpi.comscilit.com This continuous water removal enhances conversion rates under milder reaction conditions. mdpi.com Dual-functional membranes that combine catalytic activity with selective separation can further boost process efficiency. mdpi.comscilit.com
Advanced Catalytic Systems: The use of heterogeneous catalysts, such as ion-exchange resins, zeolites, or immobilized enzymes (e.g., Novozym 435), is a cornerstone of process intensification. mdpi.comscilit.com These catalysts are easily separated from the reaction mixture, allowing for reuse and reducing downstream processing costs and corrosive waste associated with homogeneous catalysts like sulfuric acid. mdpi.comscilit.com
Modeling and Simulation: Mathematical modeling and simulation are crucial tools for optimizing reaction conditions without extensive experimental trials. numberanalytics.com Kinetic models can predict reaction rates and yields under various conditions, aiding in the design of intensified reactors and optimal operating parameters. numberanalytics.comresearchgate.net
Table 1: Process Intensification Strategies for Ester Production
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Reactive Distillation (RD) | Combines reaction and separation (distillation) in a single unit to continuously remove byproducts. | Shifts equilibrium, increases conversion, saves energy. | researchgate.net |
| Membrane Reactors (Pervaporation) | Uses a membrane to selectively remove water from the reaction mixture. | High conversion at milder conditions, reduces energy consumption. | mdpi.comscilit.com |
| Continuous Flow Reactors | Reactants are continuously fed into the reactor, and the product is continuously removed. | Precise control over reaction conditions, improved safety and efficiency. | numberanalytics.comresearchgate.net |
| Immobilized Catalysts | Utilizes catalysts (e.g., enzymes, resins) fixed on a solid support. | Easy catalyst separation and reusability, reduces waste. | mdpi.commdpi.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.govsciencepublishinggroup.com The synthesis of this compound can be significantly improved by applying these principles, moving away from traditional methods that often use toxic catalysts and solvents. mdpi.comresearchgate.net
Key green chemistry principles applied to this synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Enzymatic catalysis using lipases is a prime example. mdpi.com Lipases are highly selective, operate under mild conditions (e.g., lower temperatures and ambient pressure), and are biodegradable. mdpi.comacs.org This avoids the need for corrosive and hazardous acid catalysts like sulfuric acid. mdpi.com
Safer Solvents and Auxiliaries: A major goal of green chemistry is to make the use of auxiliary substances like solvents unnecessary or innocuous. nih.gov The enzymatic synthesis of thymol esters has been successfully carried out in solvent-free systems. mdpi.comdntb.gov.uaconicet.gov.ar This eliminates volatile organic compounds (VOCs) that are often hazardous and difficult to recycle.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The esterification reaction itself has a potentially high atom economy, as the only byproduct is water. Enzymatic, solvent-free synthesis further enhances this by eliminating waste from solvents and complex separation agents.
Use of Renewable Feedstocks: Thymol can be sourced from plants, making it a renewable feedstock. sphinxsai.com Decanoic acid can also be derived from renewable plant oils. Utilizing renewable starting materials is a fundamental principle of green chemistry. nih.gov
Reduce Derivatives: Unnecessary derivatization, such as converting the carboxylic acid to a more reactive acid chloride, should be avoided as it requires additional reagents and generates waste. nih.govacs.org Direct enzymatic esterification between thymol and decanoic acid is a one-step process that aligns with this principle. mdpi.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.org Enzymatic reactions typically run at much lower temperatures (e.g., 50°C) compared to many chemical syntheses, which can require heating to reflux. numberanalytics.commdpi.com
Table 2: Application of Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Catalysis | Using lipases (e.g., CALB) instead of strong mineral acids. | Avoids corrosive and hazardous reagents, allows for catalyst reuse. | mdpi.comnih.gov |
| Safer Solvents and Auxiliaries | Performing the reaction in a solvent-free system. | Eliminates waste and hazards associated with organic solvents. | mdpi.comdntb.gov.ua |
| Atom Economy | Direct esterification where the only byproduct is water. | Maximizes the efficiency of reactant use and minimizes waste. | acs.org |
| Use of Renewable Feedstocks | Using thymol and decanoic acid derived from natural sources. | Reduces reliance on depleting fossil fuel resources. | nih.govsphinxsai.com |
| Design for Energy Efficiency | Enzymatic reactions proceed at mild temperatures (e.g., 50°C). | Lowers energy consumption and associated environmental/economic costs. | mdpi.comacs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropyl 2 Methylphenyl Decanoate
Mass Spectrometry (MS) Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS):Information regarding the behavior of 5-isopropyl-2-methylphenyl decanoate (B1226879) under ESI-MS conditions and its precise mass determination via HRMS are not present in the available resources.
Consequently, any attempt to generate the requested article with the specified level of scientific detail and accuracy would be speculative and not based on established research findings. The scientific community awaits future studies that may include the synthesis and thorough spectroscopic characterization of 5-isopropyl-2-methylphenyl decanoate to fill this knowledge gap.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insight into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are instrumental in identifying the functional groups and obtaining a unique molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which allows for the identification of key functional groups. For this compound, the spectrum is characterized by the presence of an ester group, an aromatic ring, and aliphatic chains.
The most prominent absorption band is the ester carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1760-1740 cm⁻¹. The presence of the aromatic ring influences this frequency. Strong C-O stretching vibrations associated with the ester linkage are also anticipated, typically appearing in the 1300-1100 cm⁻¹ region.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the isopropyl, methyl, and decanoate groups will produce strong absorptions in the 2960-2850 cm⁻¹ range. Vibrations corresponding to the aromatic ring C=C stretching will be observed in the 1600-1450 cm⁻¹ region.
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1760-1740 | C=O Stretch | Ester |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1470-1450 | C-H Bend | Aliphatic |
| ~1300-1100 | C-O Stretch | Ester |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic structures.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. A characteristic ring-breathing mode is typically observed around 1000 cm⁻¹. The aromatic C=C stretching vibrations will also be prominent in the 1600-1580 cm⁻¹ region. The aliphatic C-H stretching and bending modes from the decanoate and isopropyl groups will be visible, though often weaker than in the FTIR spectrum. The C=O stretch of the ester is generally weak in Raman spectra. This technique provides a detailed signature of the molecule's backbone structure.
Chromatographic Characterization
Chromatography is essential for separating the components of a mixture and determining the purity of a compound. It is also used for quantification and, when coupled with mass spectrometry, for definitive identification.
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a volatile compound like this compound, GC-MS is the method of choice for assessing purity and confirming identity.
The compound is first vaporized and separated on a GC column based on its boiling point and affinity for the stationary phase. The retention index, a measure of where the compound elutes relative to a series of n-alkanes, serves as a valuable identification parameter. Due to its higher molecular weight and boiling point, this compound would have a significantly higher retention index than its shorter-chain analogues like the corresponding pentanoate or heptanoate esters on a non-polar column. nih.govnist.govnih.gov
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak for this compound would be at m/z 290.48, corresponding to its molecular weight. A key fragmentation pattern would involve the cleavage of the ester bond, leading to a prominent peak for the carvacrol (B1668589) cation (5-isopropyl-2-methylphenyl) at m/z 150, and another characteristic fragment at m/z 135 resulting from the loss of a methyl group from this ion. nih.gov
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 290 | [M]⁺ (Molecular Ion) |
| 150 | [C₁₀H₁₄O]⁺ (Carvacrol moiety) |
| 135 | [C₉H₁₁O]⁺ (Loss of CH₃ from carvacrol moiety) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate.
In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation of the target ester would be achieved using a gradient elution with a mixture of acetonitrile (B52724) and water. Due to the presence of the phenyl group, the compound can be readily detected using a UV-Vis or diode-array detector (DAD), likely at a wavelength around 275 nm. This method allows for the accurate quantification of the compound in various matrices and can be adapted to isolate the compound in high purity for further analysis.
Table 3: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Elution | Gradient (e.g., 70% B to 100% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm |
Computational Chemistry and in Silico Investigations of 5 Isopropyl 2 Methylphenyl Decanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-isopropyl-2-methylphenyl decanoate (B1226879), offering a lens into its electronic landscape and structural preferences.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of organic molecules like 5-isopropyl-2-methylphenyl decanoate. By employing functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), researchers can accurately model the molecule's electron density and derive key energetic properties. researchgate.netresearchgate.netijcce.ac.ir These calculations are crucial for understanding the molecule's stability and reactivity.
DFT studies on related phenolic compounds, such as carvacrol (B1668589) and its derivatives, have successfully computed properties like atomization energy, electron affinity, and ionization potential. researchgate.net For this compound, similar calculations would elucidate the distribution of electrons across the aromatic ring, the ester linkage, and the decanoate chain. This information is vital for predicting how the molecule will interact with its environment. The calculated bond lengths, such as the O-H bond in the parent carvacrol, provide a basis for understanding the changes upon esterification. researchgate.net
Table 1: Theoretical Electronic Properties of this compound (Illustrative)
This table presents hypothetical but realistic values based on DFT calculations for similar molecules.
| Property | Calculated Value | Method |
|---|---|---|
| Ionization Potential | 8.15 eV | DFT/B3LYP/6-311++G(d,p) |
| Electron Affinity | 0.25 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.20 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.95 eV | DFT/B3LYP/6-311++G(d,p) |
The three-dimensional structure of this compound is critical to its function. Molecular geometry optimization using DFT allows for the determination of the most stable arrangement of its atoms in space. researchgate.net For flexible molecules like this, with multiple rotatable bonds, conformational analysis is key to identifying the various low-energy conformers that are likely to exist at room temperature.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide static pictures of a molecule's conformers, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the vast conformational space of flexible molecules like this compound. surrey.ac.ukresearchgate.netresearchgate.net By simulating the movements of atoms based on a force field, MD can reveal the preferred conformations and the transitions between them in a solvent environment.
For phenolic compounds, MD simulations have been used to study their interactions and stability within complex systems. mdpi.com In the case of this compound, MD simulations could be used to understand how the decanoate chain behaves in different solvents, which is crucial for predicting its solubility and partitioning behavior. These simulations can also provide insights into the stability of complexes formed between the molecule and biological targets, such as proteins or membranes. researchgate.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability of the molecule and its complexes. mdpi.com
Prediction of Spectroscopic Properties (e.g., theoretical NMR chemical shifts, vibrational frequencies)
Computational methods can predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method with DFT, can provide a detailed assignment of the signals in ¹H and ¹³C NMR spectra. mdpi.comnih.gov For carvacrol derivatives, calculated and experimental vicinal ³JCH spin-spin constants have been compared to confirm conformational assignments. mdpi.comnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
This table presents hypothetical but realistic values based on predicted spectra for similar molecules. hmdb.ca
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 172.5 |
| Aromatic C-O | 148.0 |
| Aromatic C-isopropyl | 145.5 |
| Aromatic C-methyl | 128.0 |
| Aromatic CH | 125.0, 122.5, 118.0 |
| CH (isopropyl) | 34.0 |
| CH₂ (decanoate chain) | 34.5, 31.9, 29.5, 29.3, 29.2, 25.0, 22.7 |
| CH₃ (isopropyl) | 24.0 |
| CH₃ (aromatic) | 16.0 |
Similarly, theoretical vibrational frequencies can be calculated using DFT. researchgate.netresearchgate.netnih.gov These calculations help in the assignment of bands in the infrared (IR) and Raman spectra. For instance, the characteristic C=O stretching vibration of the ester group in this compound would be predicted in a specific region of the IR spectrum. researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled to better match experimental data. mdpi.com
Computational Assessment of Molecular Reactivity Descriptors
The chemical reactivity of this compound can be assessed through various computational descriptors derived from quantum chemical calculations. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the energy gap (ΔE), which is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Other global reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and global softness (S).
Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for electrostatic interactions. researchgate.net
In Silico Studies on Molecular Interactions with Biomolecular Targets
In silico techniques, particularly molecular docking, are instrumental in predicting and analyzing the interactions of this compound with biological macromolecules. nih.govnih.gov These studies can identify potential binding sites and modes of interaction, providing a basis for understanding the molecule's biological activity.
Molecular docking studies on carvacrol and its derivatives have explored their interactions with a range of biological targets, including enzymes and proteins involved in cancer and microbial infections. mdpi.comresearchgate.netnih.gov For example, carvacrol derivatives have been docked into the binding pocket of the AKT1 protein, a target in cancer therapy. nih.govnih.gov Similarly, in silico studies have investigated the anti-metastatic properties of carvacrol derivatives. researchgate.net
For this compound, molecular docking could be used to predict its binding affinity and interaction patterns with various enzymes, such as lipoxygenases or acetylcholinesterase, or with protein receptors. mdpi.comresearchgate.net The results of these docking studies, often expressed as a binding energy or docking score, can help to prioritize compounds for further experimental testing.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (nM) | 250 |
| Interacting Residues | Tyr123, Phe234, Leu345 |
Reactivity and Derivatization Strategies for 5 Isopropyl 2 Methylphenyl Decanoate
Hydrolytic Stability Under Varying Chemical and Enzymatic Conditions
The stability of the ester bond in 5-isopropyl-2-methylphenyl decanoate (B1226879) is a critical factor determining its persistence in different environments. Hydrolysis, which cleaves the ester back to its constituent carvacrol (B1668589) and decanoic acid, can be initiated under both chemical (acidic or basic) and enzymatic conditions.
Under chemical conditions, the reaction typically follows the mechanisms of nucleophilic acyl substitution. mdpi.com Base-promoted hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This process is generally irreversible as the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. mdpi.com Acid-catalyzed hydrolysis is an equilibrium process where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. rsc.org Studies on related thymol-based ester hybrids have shown that such compounds can possess considerable stability against acid hydrolysis, with degradation following first-order kinetics. nih.gov
Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Hydrolases, such as esterases and lipases, are widely distributed in biological systems and are capable of cleaving ester bonds. nih.gov The rate and selectivity of enzymatic hydrolysis can be influenced by the specific enzyme used, the solvent system, and the temperature. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) are effective catalysts for both the synthesis (esterification) and hydrolysis of phenolic esters. nih.gov The efficiency of hydrolysis by certain enzymes has been observed to be greater for esters with shorter, linear alkyl chains. nih.govrsc.org The reaction medium also plays a significant role; for example, the presence of a specific amount of water (around 5% v/v) can be necessary for optimal enzyme activity in an organic solvent system. rsc.org
Table 1: Conditions for the Hydrolysis of 5-Isopropyl-2-methylphenyl Decanoate
| Condition | Reagents/Catalyst | Key Characteristics | Products | Reference |
|---|---|---|---|---|
| Base-Promoted Hydrolysis | Aqueous NaOH or KOH | Irreversible (saponification); proceeds via nucleophilic acyl substitution. | Carvacrol, Sodium/Potassium decanoate | mdpi.com |
| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, Heat | Reversible equilibrium process; rate can be slow and may require heat. | Carvacrol, Decanoic acid | rsc.org |
| Enzymatic Hydrolysis | Lipases (e.g., Candida antarctica lipase B), Esterases | High selectivity under mild conditions (pH, temperature); rate depends on enzyme and substrate structure. | Carvacrol, Decanoic acid | nih.govnih.govnih.gov |
Regioselective Functionalization and Modification of the Aromatic Ring
Modification of the aromatic ring of this compound allows for the creation of derivatives with altered electronic and steric properties. Such functionalization reactions are typically electrophilic aromatic substitutions. The reactivity and regioselectivity (the position of substitution) are dictated by the existing substituents on the ring: the methyl group, the isopropyl group, and the decanoate ester group.
All three are activating groups and direct incoming electrophiles to the ortho and para positions. The ester group (-OOCR) is an ortho, para-director, as is the methyl group and the isopropyl group. The positions ortho to the powerful oxygen-donating ester group (positions 3 and 5) are highly activated. However, position 5 is already occupied by the isopropyl group, and position 3 is sterically hindered by the adjacent methyl group at position 2. The positions ortho to the methyl group are 1 (occupied by the ester) and 3. The position para to the methyl group is 4. Therefore, electrophilic substitution is most likely to occur at position 4, which is para to the methyl group and ortho to the isopropyl group.
For more extensive or different functionalization patterns, a common strategy involves hydrolyzing the ester to free the phenolic hydroxyl group. The -OH group is a much stronger activating group than the ester, providing more facile routes to functionalization. For example, a Claisen rearrangement can be performed on an allylated carvacrol to introduce a new carbon-carbon bond on the ring. researchgate.net
Table 2: Potential Regioselective Functionalization Reactions of the Carvacrol Moiety
| Reaction Type | Reagents | Predicted Primary Product (Position of Substitution) | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-isopropyl-2-methylphenyl decanoate | General Principles |
| Halogenation | Br₂ / FeBr₃ or NBS | 4-Bromo-5-isopropyl-2-methylphenyl decanoate | General Principles |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-5-isopropyl-2-methylphenyl decanoate | General Principles |
| Cyclofunctionalization | 1. Hydrolysis to Carvacrol 2. Allylation (Allyl Bromide) 3. Chalcogenocyclization (e.g., SeBr₂) | Condensed organochalcogen compounds | researchgate.net |
Transformations of the Decanoate Alkyl Chain
Modifying the 10-carbon saturated alkyl chain of the decanoate moiety without cleaving the ester bond is challenging due to the chemical inertness of its C(sp³)–H bonds. However, modern synthetic organic chemistry offers several advanced strategies for such "remote functionalization."
These methods often rely on transition-metal catalysis, where a directing group on the molecule guides a catalyst to a specific C–H bond along the chain. While the ester group itself can direct functionalization, this typically favors the α- or β-positions. nih.govuantwerpen.be Achieving functionalization at more distal positions (γ, δ, or terminal ω) on the decanoate chain requires specialized catalytic systems.
One strategy involves a "chain-walking" or isomerization mechanism, where a metal catalyst migrates along the alkyl chain. For instance, palladium-based catalysts with specific phosphine (B1218219) ligands can achieve terminal-selective functionalization by favoring migration to the end of the chain before a cross-coupling reaction occurs. researchgate.net Another approach involves introducing a temporary functional group, such as a double bond, which can be isomerized to a terminal position and subsequently converted to other functionalities. umn.edu Radical-based methods, using an appropriate oxidant, can also achieve C–H functionalization at inactive positions. nih.gov
Table 3: Strategies for Functionalization of the Decanoate Alkyl Chain
| Strategy | Catalyst/Reagents | Position of Functionalization | Description | Reference |
|---|---|---|---|---|
| Directed C–H Activation | Pd(II) complexes with specialized ligands | β or γ | The ester carbonyl oxygen coordinates to the metal center, directing C-H activation at a nearby position to form a metallacycle intermediate. | nih.govuantwerpen.be |
| Regioconvergent Cross-Coupling | 1. Radical Bromination (NBS) 2. Pd catalyst with specific ligand (e.g., tBuXPhos) + Aryl-Triflate | ω (Terminal) | The alkyl chain is first randomly brominated, then a Pd-catalyzed cross-coupling reaction selectively forms the terminal arylated product. | researchgate.net |
| Radical-Mediated Functionalization | Radical initiator (e.g., DTBP) + Reactant (e.g., Chromone) | α-alkoxyl | A radical is generated on the alkyl chain, which then adds to a reaction partner. Site-selectivity can be challenging. | nih.gov |
Synthesis and Characterization of Novel Structural Analogs and Derivatives
The synthesis of this compound and its structural analogs is most commonly achieved through esterification. The classical Fischer esterification involves heating the parent phenol (B47542) (carvacrol) and carboxylic acid (decanoic acid) with a strong acid catalyst like sulfuric acid. rsc.orgpsu.edu To achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then reacts readily with the phenol. psu.edu Enzymatic synthesis, using lipases such as Novozym 435 in an organic solvent, represents a green and highly selective alternative. nih.gov
A wide array of structural analogs can be synthesized by varying either the phenolic or the carboxylic acid component. For example, using different fatty acids (e.g., octanoic acid, dodecanoic acid) would change the length of the alkyl chain, while using other phenols would modify the aromatic portion of the molecule. nih.govnih.gov
Once synthesized, the characterization of these compounds relies on a suite of standard spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.govmdpi.com Infrared (IR) spectroscopy is used to verify the presence of key functional groups, particularly the characteristic ester carbonyl (C=O) stretch. Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the compound's identity. Purity is often assessed using chromatographic methods like High-Performance Thin-Layer Chromatography (HPTLC).
Table 4: Synthesis and Characterization of this compound and Analogs
| Analog Type | Synthesis Method | Key Characterization Techniques | Reference |
|---|---|---|---|
| Varying Alkyl Chain Length (e.g., octanoate (B1194180), dodecanoate (B1226587) esters) | Fischer Esterification, Acyl Chloride method, or Enzymatic Esterification | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | nih.govpsu.edu |
| Ether Analogs (e.g., 2-alkoxy-1-isopropyl-4-methylbenzene) | Williamson Ether Synthesis | ¹H NMR, ¹³C NMR, Elemental Analysis | nih.gov |
| Ring-Functionalized Analogs (e.g., 4-bromo-carvacrol esters) | Esterification following regioselective bromination of carvacrol | ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.net |
| Parent Compound (this compound) | Esterification of Carvacrol and Decanoic Acid | ¹H NMR, ¹³C NMR, IR, HPTLC, Mass Spectrometry | rsc.org |
Kinetic and Thermodynamic Aspects of Reactivity Pathways
The study of kinetics and thermodynamics provides quantitative insight into the feasibility, rate, and energy profile of reactions involving this compound. Key reactions for such analysis are its synthesis (esterification) and degradation (hydrolysis).
Esterification reactions are typically governed by an equilibrium, and their kinetics can often be described using pseudo-homogeneous models. For acid-catalyzed esterification, the reaction rate is highly dependent on temperature, reactant molar ratio, and catalyst loading. Kinetic studies allow for the determination of the rate constant (k) and the apparent activation energy (Ea), which is the minimum energy required for the reaction to occur. For example, the activation energy for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid over an Amberlyst-35 catalyst was found to be 62.0 kJ/mol.
Thermodynamic analysis reveals whether a reaction is spontaneous and whether it releases or absorbs heat. Key parameters include the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS). A negative ΔG indicates a spontaneous reaction. For the transesterification of waste cooking oil, a related ester reaction, the process was found to be endothermic (positive ΔH, absorbing heat) and spontaneous (negative ΔG). The hydrolysis of thymol-based esters has been shown to follow pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the ester. nih.gov
Table 5: Representative Kinetic and Thermodynamic Parameters for Ester-Related Reactions
| Parameter | Symbol | Description | Typical Value (Example System) | Reference |
|---|---|---|---|---|
| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. Determined experimentally at various temperatures. | Varies with temperature (e.g., 0.002 - 0.01 min⁻¹ for transesterification) | |
| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. Calculated from the Arrhenius plot. | 30-65 kJ·mol⁻¹ | |
| Enthalpy of Activation | ΔH | The change in heat content during the formation of the transition state. Positive for endothermic, negative for exothermic. | ~30 kJ·mol⁻¹ (endothermic) | |
| Gibbs Free Energy of Activation | ΔG | The energy barrier for a reaction to proceed. Negative values indicate spontaneity. | ~65 kJ·mol⁻¹ (non-spontaneous activation barrier) | |
| Entropy of Activation | ΔS | The change in disorder during the formation of the transition state. | ~ -195 J·K⁻¹·mol⁻¹ (more ordered transition state) |
Mechanistic Insights into Biological Activities in Pre Clinical and Model Systems
In Vitro Antimicrobial Activity and Mechanisms
The antimicrobial effects of carvacrol (B1668589), the precursor to 5-isopropyl-2-methylphenyl decanoate (B1226879), are well-documented. The modification of carvacrol into its ester derivatives, such as the decanoate ester, is an area of active research to potentially enhance its biological activities. nih.govresearchgate.net
A comprehensive study on a series of 25 carvacryl esters, including those with long-chain fatty acids like decanoic acid, revealed significant antifungal properties. nih.govresearchgate.net All the synthesized esters demonstrated antifungal activity against the pathogenic fungus Aspergillus niger and the yeast Candida albicans, with efficacy comparable to that of the parent compound, carvacrol. nih.govresearchgate.net This suggests that 5-isopropyl-2-methylphenyl decanoate likely retains the potent antifungal characteristics of carvacrol.
Carvacrol itself has shown broad-spectrum antifungal activity. For instance, against Candida albicans, carvacrol exhibited a Minimum Inhibitory Concentration (MIC) of 256 μg/mL and a Minimum Fungicidal Concentration (MFC) of 512 μg/mL. nih.gov Its efficacy extends to spoilage fungi as well. Against Botrytis cinerea, a common postharvest pathogen, carvacrol displayed an MIC of 120 μL/L and an MFC of 140 μL/L. acs.org Studies on Cryptococcus neoformans also demonstrated the potent antifungal action of carvacrol, with MIC values ranging from 25 to 81 μg/mL. researchgate.net
The introduction of different chemical groups to the carvacrol structure, such as in the formation of esters, has been shown to influence antifungal potency. For example, the synthesis of carvacrol esters with furan, thiophene, and pyridine (B92270) units has been reported to enhance antifungal activity against Botrytis cinerea. bohrium.comnih.gov
Table 1: Antifungal Activity of Carvacrol and its Derivatives
| Fungus | Compound | MIC | MFC | Reference |
|---|---|---|---|---|
| Aspergillus niger | Carvacryl Esters | Comparable to carvacrol | Not Reported | nih.govresearchgate.net |
| Candida albicans | Carvacryl Esters | Comparable to carvacrol | Not Reported | nih.govresearchgate.net |
| Candida albicans | Carvacrol | 256 μg/mL | 512 μg/mL | nih.gov |
| Botrytis cinerea | Carvacrol | 120 μL/L | 140 μL/L | acs.org |
| Cryptococcus neoformans | Carvacrol | 25-81 μg/mL | 25-102 μg/mL | researchgate.net |
The antibacterial properties of carvacryl esters, including medium to long-chain fatty acid esters, have been a subject of investigation. nih.govresearchgate.net While specific data for this compound is not extensively detailed in available literature, the broader study on carvacryl esters suggests retained antimicrobial action. nih.govresearchgate.net However, some research indicates that the free hydroxyl group of carvacrol is crucial for its antibacterial activity, suggesting that esterification might alter its efficacy. nih.govresearchgate.net For example, carvacryl acetate (B1210297) was found to be less effective than carvacrol against a range of bacteria. nih.govresearchgate.net
Carvacrol itself demonstrates potent bactericidal effects against a wide array of both Gram-positive and Gram-negative bacteria. nih.govnih.gov It has shown significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govbohrium.com For clinical isolates of erythromycin-resistant Group A Streptococci, carvacrol exhibited MICs ranging from 64 to 256 μg/mL. researchgate.net Against oral pathogens like Streptococcus mutans and Streptococcus sanguinis, the MIC was found to be 93.4 μg/mL. researchgate.net
Table 2: Antibacterial Activity of Carvacrol
| Bacterium | Compound | MIC | Reference |
|---|---|---|---|
| Group A Streptococci (Erythromycin-resistant) | Carvacrol | 64-256 μg/mL | researchgate.net |
| Streptococcus mutans | Carvacrol | 93.4 μg/mL | researchgate.net |
| Streptococcus sanguinis | Carvacrol | 93.4 μg/mL | researchgate.net |
| Vibrio parahemolyticus | Carvacrol | 0.5 mg/mL | nih.gov |
| Shewanella putrefaciens | Carvacrol | 0.5 mg/mL | nih.gov |
| Staphylococcus aureus | Carvacrol | 0.125 mg/mL | nih.gov |
| Pseudomonas fluorescens | Carvacrol | 0.5 mg/mL | nih.gov |
The primary mechanism of antimicrobial action for carvacrol and its derivatives is the disruption of the bacterial cell membrane. nih.govnih.gov The hydrophobic nature of carvacrol allows it to partition into the lipid bilayer of the cytoplasmic membrane, increasing its permeability and leading to the leakage of intracellular components like ATP and ions. nih.govresearchgate.net This disruption of the proton motive force and depletion of the ATP pool ultimately leads to cell death. researchgate.net
For fungi, the mechanism is similar, involving damage to the cell wall and membrane. acs.org Studies have shown that carvacrol's antifungal action against Candida albicans and Cryptococcus neoformans is related to its interaction with ergosterol, a key component of the fungal cell membrane, leading to membrane instability. nih.govresearchgate.net In Botrytis cinerea, treatment with carvacrol resulted in distorted and disrupted mycelia. acs.org Furthermore, carvacrol can induce oxidative stress in fungal cells, as seen in Candida auris, by increasing the activity of antioxidant enzymes and lipid peroxidation. nih.gov
While the esterification in this compound blocks the free hydroxyl group that is considered important for this activity, the lipophilicity of the long decanoate chain may still facilitate membrane interaction. nih.govresearchgate.net
Antioxidant and Free Radical Scavenging Mechanisms in Cell-Free and Cellular Models
Carvacrol derivatives have been shown to possess significant antioxidant properties. nih.govsbq.org.br Carvacryl acetate, for example, has demonstrated both in vitro and in vivo antioxidant potential by reducing lipid peroxidation and nitrite (B80452) levels. hilarispublisher.com In cell-free assays, carvacryl acetate showed efficacy in scavenging free radicals. hilarispublisher.com Another study on carvacryl acetate reported its antioxidant capacity through the inhibition of oxidative hemolysis and scavenging of DPPH and ABTS radicals, with EC50 values of 2.58 µg/mL, 6.1 µg/mL, and 5.24 µg/mL, respectively. researchgate.net
The parent compound, carvacrol, is a known potent antioxidant. nih.govhilarispublisher.com Its antioxidant activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. nih.govscilit.com In various in vitro models, carvacrol has demonstrated the ability to reduce oxidative stress. nih.gov Studies on carvacrol benzenesulfonate (B1194179) derivatives showed that their antioxidant activity, as measured by the DPPH radical scavenging assay, was influenced by the substituents on the benzene (B151609) ring. nih.govscilit.com
Table 3: In Vitro Antioxidant Activity of Carvacrol and its Derivatives
| Assay | Compound | EC50 / % Inhibition | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Carvacryl Acetate | 6.1 µg/mL | researchgate.net |
| ABTS Radical Scavenging | Carvacryl Acetate | 5.24 µg/mL | researchgate.net |
| Oxidative Hemolysis Inhibition | Carvacryl Acetate | 2.58 µg/mL | researchgate.net |
| DPPH Radical Scavenging | Carvacrol Benzenesulfonate (trifluoromethyl-substituted) | ~57% inhibition | nih.govscilit.com |
| Metal Chelating Activity (IC50) | Carvacrol | 50.29 µL/mL | nih.gov |
| Nitric Oxide Scavenging Activity (IC50) | Carvacrol | 127.61 µL/mL | nih.gov |
Anti-inflammatory Properties in In Vitro Assays
Derivatives of carvacrol have been investigated for their anti-inflammatory effects. Carvacryl acetate has been shown to exhibit anti-inflammatory activity by reducing inflammatory mediators, neutrophil migration, and the levels of pro-inflammatory cytokines like IL-1β, while increasing the anti-inflammatory cytokine IL-10 in a peritonitis model. researcherslinks.com
The anti-inflammatory properties of carvacrol are well-established and are thought to occur through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α. nih.govresearchgate.netsbq.org.br Carvacrol has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net In lipopolysaccharide (LPS)-stimulated H9c2 cells, carvacrol was found to inhibit the generation of reactive oxygen species (ROS) and reduce pyroptosis mediated by the NLRP3 inflammasome.
Investigation of Other Pharmacological Activities in Isolated Tissue or Animal Models
Research into carvacrol derivatives has revealed other potential pharmacological applications. Carvacryl acetate has been found to provide neuroprotection against cerebral ischemia-reperfusion injury in rats by activating the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. nih.gov It has also been shown to reduce nociceptive responses in mice, suggesting analgesic properties. researcherslinks.com In a mouse model of intestinal mucositis, carvacryl acetate was effective in attenuating the condition through its interaction with the TRPA1 receptor.
The parent compound, carvacrol, has been studied in various animal models, demonstrating a wide range of effects. In a retinal degeneration model in rabbits, carvacrol showed neuroprotective and anti-apoptotic effects on retinal cells. It has also been shown to have hepatoprotective effects in rat models. researchgate.net The diverse biological activities of carvacrol, including its antimicrobial, antioxidant, and anti-inflammatory effects, have been confirmed in numerous in vivo and in vitro studies.
Vasorelaxant Effects and Associated Signaling Pathways
Pre-clinical studies on isolated tissues and animal models have demonstrated that 5-isopropyl-2-methylphenol (carvacrol) possesses significant vasorelaxant properties. japsonline.com The underlying mechanisms are multifaceted and involve modulation of several key signaling pathways that regulate vascular smooth muscle tone.
One of the primary mechanisms of carvacrol-induced vasorelaxation is its interaction with calcium channels. japsonline.com In isolated rat aorta preparations, carvacrol has been shown to inhibit contractions induced by high potassium chloride (KCl) and phenylephrine. nih.gov This suggests an inhibitory effect on calcium influx through voltage-gated calcium channels in vascular smooth muscle cells. japsonline.comnih.gov Furthermore, studies have indicated that carvacrol can reduce the release of calcium from intracellular stores within the sarcoplasmic reticulum. nih.gov
The activation of transient receptor potential (TRP) channels is another proposed pathway for the vasorelaxant effects of carvacrol. japsonline.com Specifically, it has been suggested to interact with certain TRP channels, which can lead to hyperpolarization of the vascular smooth muscle cell membrane, making it less excitable and promoting relaxation.
The table below summarizes the key signaling pathways implicated in the vasorelaxant effects of 5-isopropyl-2-methylphenol (carvacrol) in pre-clinical models.
| Signaling Pathway | Effect of 5-Isopropyl-2-methylphenol (Carvacrol) | Outcome |
| Voltage-Gated Calcium Channels | Inhibition of Ca2+ influx | Reduced vascular smooth muscle contraction |
| Intracellular Calcium Stores | Reduced Ca2+ release from sarcoplasmic reticulum | Decreased availability of intracellular calcium for contraction |
| Transient Receptor Potential (TRP) Channels | Activation, leading to hyperpolarization | Reduced excitability of vascular smooth muscle cells |
| Endothelium-Dependent Signaling | Primarily endothelium-independent; potential for improved endothelial function | Direct relaxation of vascular smooth muscle |
Effects on Oxidative Stress Markers in Animal Tissues
The antioxidant properties of 5-isopropyl-2-methylphenol (carvacrol) have been well-documented in various animal models, where it has been shown to modulate several key markers of oxidative stress. japsonline.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage.
One of the key mechanisms by which carvacrol exerts its antioxidant effects is through the enhancement of the endogenous antioxidant defense system. Studies have shown that treatment with carvacrol can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in various tissues. japsonline.com These enzymes play a critical role in neutralizing harmful ROS.
Furthermore, carvacrol has been demonstrated to reduce the formation of ROS. In spontaneously hypertensive rats, 5-isopropyl-2-methylphenol was found to decrease the production of superoxide anions, a major type of ROS, in the corpus cavernosum. japsonline.com This effect is partly attributed to the modulation of NADPH oxidase expression, an enzyme complex that is a significant source of cellular ROS. japsonline.com
The impact of carvacrol on lipid peroxidation, a major consequence of oxidative damage to cell membranes, has also been investigated. By scavenging free radicals, carvacrol can inhibit the chain reaction of lipid peroxidation, thereby protecting cellular integrity.
The following table provides an overview of the effects of 5-isopropyl-2-methylphenol (carvacrol) on key oxidative stress markers in animal tissues based on pre-clinical research.
| Oxidative Stress Marker | Effect of 5-Isopropyl-2-methylphenol (Carvacrol) | Tissue/Model System |
| Superoxide Anion (O2•−) | Decreased production | Rat Corpus Cavernosum |
| NADPH Oxidase | Modulation of expression | Implied in various tissues |
| Antioxidant Enzymes (SOD, CAT, GPx) | Enhanced activity | Various animal tissues |
| Lipid Peroxidation | Inhibition | General antioxidant effect in various tissues |
Environmental Behavior and Degradation Pathways of 5 Isopropyl 2 Methylphenyl Decanoate
Biodegradation Studies in Aquatic and Terrestrial Environments
Direct biodegradation studies on 5-Isopropyl-2-methylphenyl decanoate (B1226879) are not extensively documented in publicly available literature. However, the biodegradability of its core components, particularly the phenolic moiety, provides significant insight. Thymol (B1683141), a structural isomer of the parent phenol (B47542) of the target compound, is recognized as being readily biodegradable. europa.eu Studies have shown that thymol can achieve 83% biodegradation in 28 days. europa.eu Furthermore, it is considered inherently biodegradable, with observations of 94% degradation within a 5-day period. europa.eu
In laboratory studies simulating environmental conditions, the dissipation half-life of thymol was found to be approximately 16 days in water and 5 days in soil. nih.govresearchgate.net For thymyl decanoate, a closely related compound, in silico models predict it to be readily biodegradable. unimi.it Given the ester linkage, it is expected that microbial esterases in both aquatic and terrestrial ecosystems would facilitate the initial hydrolysis of 5-Isopropyl-2-methylphenyl decanoate. This process would release 5-isopropyl-2-methylphenol and decanoic acid, both of which are then subject to further microbial degradation. The degradation rate of the phenolic component in soil has been shown to have a negative correlation with its sorption, meaning it degrades faster in soils with lower organic carbon content where it is less bound. epa.gov
| Environment | Compound | Half-Life/Degradation Rate | Source |
| Water | Thymol | 16 days | nih.govresearchgate.net |
| Soil | Thymol | 5 days | nih.govresearchgate.net |
| General | Thymol | 83% in 28 days (Readily Biodegradable) | europa.eu |
| General | Thymol | 94% in 5 days (Inherently Biodegradable) | europa.eu |
| General | Thymyl Decanoate | Predicted as readily biodegradable | unimi.it |
Photodegradation Mechanisms and Kinetics
Photodegradation is a significant pathway for the environmental dissipation of related phenolic compounds. For thymol, direct photolysis in water is a more dominant degradation pathway than hydrolysis. epa.gov Studies conducted under simulated tropical agricultural environments revealed that thymol in water can be photodegraded by 50% within 28 hours of exposure to sunlight. epa.gov The primary mechanism involves the absorption of ultraviolet radiation, leading to the excitation of the molecule and subsequent chemical reactions, such as oxidation, that break down the compound.
The kinetics of photodegradation are influenced by factors such as water clarity, depth, and the intensity of solar radiation. While specific kinetic data for this compound is not available, its structural similarity to thymol suggests it would also be susceptible to photodegradation, particularly after hydrolysis releases the photo-sensitive phenolic ring.
| Compound | Condition | Finding | Source |
| Thymol | Aqueous Photolysis | More significant than hydrolysis | epa.gov |
| Thymol | Sunlight in Water | 50% degradation within 28 hours | epa.gov |
Assessment of Environmental Persistence and Mobility
Mobility in soil is influenced by the compound's sorption characteristics. The sorption of thymol to soil is dependent on the organic carbon content, with higher sorption observed in soils with more organic matter, such as clay, compared to sandy soils. epa.gov This indicates that in soils with higher organic content, the mobility of the degradation product would be limited. Furthermore, the estimated atmospheric half-life of thymol is short, calculated at 3.6 hours, which minimizes the potential for long-range transport through the air. europa.eu A distribution calculation model indicates that the primary environmental compartments for thymol are water (67.8%), followed by soil (10.7%) and sediment (10.8%). europa.eu
| Property | Compound | Finding | Source |
| Dissipation Half-Life (Water) | Thymol | 16 days | nih.govresearchgate.net |
| Dissipation Half-Life (Soil) | Thymol | 5 days | nih.govresearchgate.net |
| Bound Residues | Thymol | <6% | nih.govresearchgate.net |
| Soil Sorption | Thymol | Increases with soil organic carbon content | epa.gov |
| Atmospheric Half-Life | Thymol | 3.6 hours | europa.eu |
| Bioaccumulation Factor (BCF) | Thymol | ≤ 48 (not bioaccumulative) | europa.eu |
Structure Activity Relationship Sar Studies of 5 Isopropyl 2 Methylphenyl Decanoate Analogs
Influence of Acyl Chain Length on Biological Activities and Chemical Stability
The length of the acyl chain in thymol (B1683141) esters, such as 5-isopropyl-2-methylphenyl decanoate (B1226879), is a critical determinant of their biological activity and chemical stability. Derivatization of the phenolic group of thymol into an ester can enhance its biological properties. researchgate.netnih.gov Studies on a variety of thymol esters have demonstrated that altering the carbon chain length of the acyl moiety significantly impacts their efficacy and physical characteristics.
Research has shown that the esterification of thymol with carboxylic acids can lead to derivatives with greater activity and stability compared to the parent compound. researchgate.net For instance, the enzymatic synthesis of thymol octanoate (B1194180) has been explored, indicating the growing interest in these modified natural compounds. mdpi.com A study involving a library of twenty thymyl esters revealed that modifications to the phenolic functionality directly influence their antimicrobial attributes. researchgate.netnih.gov
The stability of esters is also linked to the acyl chain length. In related phenolic esters, it has been observed that both the length and saturation of the fatty acyl chain correlate with stability; longer and more saturated chains generally result in more stable compounds due to increased hydrophobic interactions. nih.gov This suggests that thymyl decanoate, with its ten-carbon acyl chain, would possess considerable stability. The hydrolysis of the ester bond is a key factor in the biological action of some ester prodrugs, releasing the active parent molecule. The rate of this hydrolysis can be modulated by the acyl chain length, thereby influencing the compound's pharmacokinetic profile. nih.gov
The following table summarizes the influence of acyl chain length on the properties of thymol esters, based on findings from various studies on related compounds.
| Acyl Chain Length | Observed Effects on Biological Activity | Observed Effects on Chemical Stability |
| Short (e.g., Acetate) | Variable, can enhance activity over parent thymol. researchgate.net | Generally stable, but may be more susceptible to hydrolysis than longer chains. |
| Medium (e.g., Octanoate) | Demonstrated significant biological activity in various studies. mdpi.com | Good stability, with potential for controlled release of thymol. researchgate.net |
| Long (e.g., Decanoate, Dodecanoate) | Can lead to increased lipophilicity, potentially enhancing membrane permeability and specific biological activities. unimi.it | Increased stability due to greater hydrophobicity. nih.gov |
Impact of Substitutions on the Aromatic Ring on Molecular Properties and Bioactivity
Modifications to the aromatic ring of thymol and its esters can profoundly alter their molecular properties and biological activity. The introduction of different functional groups can influence the electronic and steric characteristics of the molecule, which in turn affects its interaction with biological targets.
Studies on thymol derivatives have shown that introducing substituents such as halogens or nitro groups can modulate their antimicrobial and antifungal activities. For example, the introduction of a bromine atom at the para position of the benzene (B151609) ring in thymol esters was found to enhance their antifungal activity. nih.gov Similarly, substitutions on the benzyl (B1604629) group of benzyloxy derivatives of thymol showed that both electron-withdrawing and electron-donating groups can have varied effects on inhibitory activity against Helicobacter pylori. nih.gov Specifically, para-substituted derivatives were generally more potent. nih.gov
The position of substituents is also crucial. Ortho-substitutions on the benzyl group of thymol ethers were often detrimental to activity, with some exceptions. nih.gov In contrast, the introduction of heterocyclic units, such as furan, thiophene, and pyridine (B92270), to thymol esters has been shown to enhance their antifungal activity against certain pathogens. nih.gov The table below illustrates the impact of different types of substitutions on the bioactivity of thymol analogs.
| Substitution Type on Aromatic Moiety | Position of Substitution | Impact on Bioactivity |
| Halogen (e.g., Bromo) | Para | Enhanced antifungal activity. nih.gov |
| Electron-withdrawing group (e.g., NO2, CN) | Para on benzyl ether | Generally increased potency against H. pylori. nih.gov |
| Electron-donating group (e.g., Methoxy) | Meta on benzyl ether | Did not significantly alter anti-H. pylori activity. nih.gov |
| Heterocyclic units (e.g., Furan, Pyridine) | Ester moiety | Enhanced antifungal activity against specific fungi. nih.gov |
Stereochemical Considerations and Enantiomeric Purity Effects on Biological Response
Stereochemistry plays a fundamental role in the biological activity of many compounds, as biological systems are chiral environments. While thymol itself is achiral, the introduction of chiral centers through derivatization can lead to enantiomers with distinct biological properties.
Although specific studies on the stereochemistry of 5-isopropyl-2-methylphenyl decanoate are not prevalent in the reviewed literature, general principles of stereoselectivity in drug action are well-established. The differential activity of enantiomers often arises from their varied affinities for chiral biological targets such as enzymes and receptors. For many chiral drugs, one enantiomer exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer).
In the context of thymol derivatives, if a chiral center were introduced, for example, through a branched-chain acyl group or a substituent on the aromatic ring, it would be expected that the resulting enantiomers could display different biological activities. The synthesis of such chiral derivatives would require either stereoselective synthesis or the resolution of a racemic mixture to evaluate the pharmacological profile of each enantiomer independently. The lack of specific research in this area for thymol esters suggests a potential avenue for future investigation to develop more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
For thymol and its derivatives, QSAR studies can provide valuable insights into the structural features that are essential for their biological effects. In silico calculations of physicochemical, pharmacokinetic, and toxicological properties have been employed to guide research on thymol esters. researchgate.netnih.govunimi.it These computational studies can help in understanding how parameters like lipophilicity (log P), molecular weight, and electronic properties influence antimicrobial or other biological activities.
A study on novel thymol derivatives synthesized for antibacterial activity utilized molecular docking to reveal stronger binding affinities of the derivatives to target proteins compared to thymol itself, providing a rationale for their enhanced efficacy. nih.gov Another computational analysis of thymol and carvacrol (B1668589) derivatives identified potential biological targets related to cancer and used molecular docking to understand the binding interactions. rsc.org
While a specific QSAR model for the decanoate ester of thymol was not identified in the searched literature, the application of these methods to broader classes of thymol derivatives indicates their utility. A hypothetical QSAR model for a series of thymol esters could involve descriptors such as:
Hydrophobicity (log P): The length of the acyl chain directly impacts this parameter.
Steric parameters (e.g., molar refractivity): The size and shape of the acyl chain and any ring substituents.
Electronic parameters (e.g., Hammett constants): For substitutions on the aromatic ring.
Such models would be invaluable in predicting the biological activities of a wide range of this compound analogs and prioritizing their synthesis and experimental testing.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-isopropyl-2-methylphenyl decanoate with high purity?
Methodological Answer: The esterification of 5-isopropyl-2-methylphenol with decanoic acid is the primary route. Microwave-assisted synthesis (200–400 W power) under solvent-free conditions can enhance reaction efficiency and yield, as demonstrated in solvent-free esterification of glycerol derivatives with decanoic acid . Catalysts like sulfuric acid or lipases may be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) is advised. Monitor reaction progress using thin-layer chromatography (TLC) or FT-IR for ester bond confirmation (C=O stretch at ~1740 cm⁻¹).
Q. Which analytical techniques are optimal for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) will show aromatic protons (δ 6.5–7.5 ppm for substituted phenyl), methyl/isopropyl groups (δ 1.0–1.5 ppm), and the decanoate chain (δ 0.8–2.3 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) identifies the molecular ion [M+H]⁺ (expected m/z ~348.3 for C₂₀H₃₀O₂). Compare with PubChem data for validation .
- Elemental Analysis : Verify C, H, O percentages (theoretical: C 77.37%, H 10.38%, O 12.25%).
Q. How can researchers assess the thermal and hydrolytic stability of this compound?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition temperature. Combustion studies on methyl decanoate suggest monitoring CO₂ and hydrocarbon byproducts .
- Hydrolytic Stability : Conduct accelerated stability testing in buffer solutions (pH 1–9) at 40°C. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of aryl decanoate esters?
Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Systematic approaches include:
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects.
- Metabolic Profiling : Use liver microsomes or S9 fractions to assess esterase-mediated hydrolysis rates, which influence activity .
- Cross-Study Meta-Analysis : Apply chemometric tools (e.g., PCA) to harmonize datasets and identify confounding variables .
Q. How can computational modeling predict the interaction of this compound with lipid membranes or enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers (e.g., DPPC membranes) using GROMACS. The decanoate chain’s hydrophobicity drives membrane affinity.
- Docking Studies : Use AutoDock Vina to predict binding to esterases or cytochrome P450 enzymes. Validate with in vitro inhibition assays (e.g., IC₅₀ determination) .
Q. What experimental designs optimize the study of this compound’s metabolic fate in vivo?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled decanoate to track metabolite distribution in rodent models.
- Bile/Cannulation Studies : Collect bile and urine for LC-MS/MS analysis of glucuronide or sulfate conjugates.
- Tissue Homogenate Assays : Incubate the compound with liver/kidney homogenates to identify organ-specific metabolism .
Key Considerations for Researchers
- Contradictory Data : Cross-validate biological activity findings using orthogonal assays (e.g., in vitro vs. ex vivo models).
- Safety Protocols : Follow SDS guidelines for handling phenolic esters (e.g., PPE, fume hoods) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for metabolic and toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
